molecular formula C17H18N4O4S B2809525 methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate CAS No. 702667-62-7

methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate

Cat. No.: B2809525
CAS No.: 702667-62-7
M. Wt: 374.42
InChI Key: NVYRLSROMMCLJP-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine backbone substituted with a methanethioyl-linked acetohydrazide group and a 2-methylphenoxy moiety.

The pyridine core is a heterocyclic amine, a class of compounds implicated in diverse biological interactions, including mutagenicity and carcinogenicity, as observed in food-derived heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) . However, the functionalization of the pyridine ring in this compound may modulate its biological profile compared to simpler heterocyclic amines.

Properties

IUPAC Name

methyl 2-[[[2-(2-methylphenoxy)acetyl]amino]carbamothioylamino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-11-6-3-4-8-13(11)25-10-14(22)20-21-17(26)19-15-12(16(23)24-2)7-5-9-18-15/h3-9H,10H2,1-2H3,(H,20,22)(H2,18,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYRLSROMMCLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=S)NC2=C(C=CC=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate typically involves multiple steps. One common method involves the reaction of 2-methylphenoxyacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with carbon disulfide and methyl iodide to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with other key residues. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s pyridine core contrasts with the pyrazine () and thiophene () backbones of analogs. The ethyl thiophene carboxylate derivatives () exhibit substituent-dependent bioactivity, suggesting that the 2-methylphenoxy group in the target compound could similarly influence its pharmacological properties.

Solubility and Physicochemical Properties: Methyl 3-amino-2-pyrazinecarboxylate’s solubility in polar aprotic solvents (DMSO/methanol) aligns with the target compound’s predicted behavior due to shared ester and heterocyclic functionalities . Bulkier substituents (e.g., phenoxy groups) in the target compound may reduce aqueous solubility compared to smaller analogs.

The acetohydrazido group in the target compound may confer additional radical-scavenging or chelation properties . Heterocyclic amines like PhIP () demonstrate carcinogenicity via DNA adduct formation, underscoring the need for toxicity screening of the target compound despite its structural distinctions .

Synthetic and Analytical Considerations :

  • Crystallographic refinement using SHELX () would be critical for confirming the target compound’s 3D structure, particularly its thioamide conformation and hydrogen-bonding patterns .
  • Spectrofluorometry and tensiometry (as in ) could be adapted to study its aggregation behavior or micelle formation in solution .

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